molecular formula C9H10N2O3 B11178508 Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate CAS No. 53117-18-3

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate

Cat. No.: B11178508
CAS No.: 53117-18-3
M. Wt: 194.19 g/mol
InChI Key: BYWDHMYUVLPVLM-UHFFFAOYSA-N
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Description

It is primarily recognized as an impurity found during the production of Edoxaban, a blood thinner medication. The compound has a molecular weight of 194.19 g/mol and a molecular formula of C9H10N2O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate typically involves the reaction of ethyl oxalyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Amide Hydrolysis: The amide bond might undergo hydrolysis under specific conditions, releasing pyridin-4-ylamine and acetic acid.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Amide Hydrolysis: Requires acidic or basic conditions, often with elevated temperatures.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Amide Hydrolysis: Pyridin-4-ylamine and acetic acid.

Scientific Research Applications

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate has diverse applications in scientific research, including:

    Pharmaceutical Studies: Used as an impurity standard in the quality control of Edoxaban.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

    Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate is not well-studied due to its primary recognition as an impurity. its structural components suggest potential interactions with biological targets such as enzymes and receptors. The ester and amide groups may participate in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate: Another ester and pyridine compound with similar structural features.

    Ethyl oxo(pyridin-2-ylamino)acetate: Shares the pyridine and ester functional groups.

Uniqueness

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate is unique due to its specific substitution pattern on the pyridine ring, which may influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.

Properties

CAS No.

53117-18-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 2-oxo-2-(pyridin-4-ylamino)acetate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,10,11,12)

InChI Key

BYWDHMYUVLPVLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=NC=C1

Origin of Product

United States

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